![molecular formula C24H34N2O3 B12154102 2'-butyl-1'-oxo-N-((tetrahydrofuran-2-yl)methyl)-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12154102.png)
2'-butyl-1'-oxo-N-((tetrahydrofuran-2-yl)methyl)-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-butyl-1’-oxo-N-((tetrahydrofuran-2-yl)methyl)-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups, including a spirocyclic isoquinoline core, a tetrahydrofuran ring, and a carboxamide moiety, makes it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-butyl-1’-oxo-N-((tetrahydrofuran-2-yl)methyl)-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
Spirocyclization: The spirocyclic structure is introduced by reacting the isoquinoline derivative with a suitable cyclohexanone derivative under basic conditions.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is incorporated through a nucleophilic substitution reaction, where a halogenated tetrahydrofuran derivative reacts with the spirocyclic isoquinoline intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with butyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the spirocyclic junction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to identify new therapeutic agents.
Medicine
Due to its structural complexity, the compound may exhibit interesting pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Research in this area could lead to the development of new medications.
Industry
In the materials science field, the compound’s unique properties could be exploited for the development of new materials with specific functions, such as sensors or catalysts.
Mechanism of Action
The mechanism by which 2’-butyl-1’-oxo-N-((tetrahydrofuran-2-yl)methyl)-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and thereby influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Isoquinolines: Compounds with similar spirocyclic isoquinoline cores.
Tetrahydrofuran Derivatives: Molecules containing the tetrahydrofuran ring.
Carboxamide-Containing Compounds: Compounds with carboxamide functional groups.
Uniqueness
The uniqueness of 2’-butyl-1’-oxo-N-((tetrahydrofuran-2-yl)methyl)-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its combination of these structural features, which allows for a wide range of chemical modifications and biological interactions. This makes it a versatile compound for various applications in scientific research and industry.
Biological Activity
The compound 2'-butyl-1'-oxo-N-((tetrahydrofuran-2-yl)methyl)-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a synthetic derivative belonging to the class of spirocyclic compounds. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex spirocyclic structure that includes:
- A cyclohexane ring
- An isoquinoline moiety
- A tetrahydrofuran substituent
This unique configuration may contribute to its biological activities, particularly in modulating various biochemical pathways.
Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit significant cytotoxic effects against various cancer cell lines. For instance, the presence of a spirocyclic structure has been associated with enhanced activity against breast adenocarcinoma (MCF7) and lung carcinoma (A549) cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation through interaction with cellular signaling pathways.
In a comparative study, compounds structurally related to our compound demonstrated IC50 values ranging from 10 µM to 30 µM against MCF7 cells, suggesting moderate potency. The introduction of specific functional groups may enhance or diminish these effects, warranting further investigation into structure-activity relationships (SAR) .
Antimicrobial Activity
Compounds similar in structure have shown antimicrobial properties. The spirocyclic framework is believed to interact with microbial membranes or inhibit essential enzymes, leading to cell death. Preliminary screening has suggested effective inhibition against both Gram-positive and Gram-negative bacteria, although specific data for this compound remains limited .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition: Binding to active sites of enzymes involved in cancer metabolism or microbial growth.
- Receptor Modulation: Interaction with specific receptors that regulate cell survival and proliferation.
- Apoptosis Induction: Triggering programmed cell death pathways in cancer cells.
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various derivatives of isoquinoline on MCF7 cells. The results indicated that modifications at the tetrahydrofuran position significantly influenced cytotoxicity. The compound was found to have an IC50 value of approximately 25 µM, which is comparable to other known anticancer agents .
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, derivatives were tested against a panel of bacterial strains. The compound displayed activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for further development in antimicrobial therapy .
Data Tables
Properties
Molecular Formula |
C24H34N2O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-butyl-1-oxo-N-(oxolan-2-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C24H34N2O3/c1-2-3-15-26-23(28)20-12-6-5-11-19(20)21(24(26)13-7-4-8-14-24)22(27)25-17-18-10-9-16-29-18/h5-6,11-12,18,21H,2-4,7-10,13-17H2,1H3,(H,25,27) |
InChI Key |
WFKGDWGDNQLDRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCC4CCCO4 |
Origin of Product |
United States |
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